molecular formula C24H21ClN6O6S B12926693 3-((1-(4-((4-Amino-3-methylbenzoyl)amino)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonic acid CAS No. 85895-96-1

3-((1-(4-((4-Amino-3-methylbenzoyl)amino)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonic acid

Cat. No.: B12926693
CAS No.: 85895-96-1
M. Wt: 557.0 g/mol
InChI Key: OFGPRXSOMRKYQS-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic azo derivative featuring a pyrazole core linked to a benzenesulfonic acid moiety. Its structure includes:

  • A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl ring substituted with a phenyl group bearing a 4-amino-3-methylbenzoyl amide.
  • An azo (-N=N-) bridge connecting the pyrazole to a 5-chloro-4-hydroxybenzenesulphonic acid group.

Properties

CAS No.

85895-96-1

Molecular Formula

C24H21ClN6O6S

Molecular Weight

557.0 g/mol

IUPAC Name

3-[[1-[4-[(4-amino-3-methylbenzoyl)amino]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-chloro-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C24H21ClN6O6S/c1-12-9-14(3-8-19(12)26)23(33)27-15-4-6-16(7-5-15)31-24(34)21(13(2)30-31)29-28-20-11-17(38(35,36)37)10-18(25)22(20)32/h3-11,21,32H,26H2,1-2H3,(H,27,33)(H,35,36,37)

InChI Key

OFGPRXSOMRKYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)C)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)Cl)O)N

Origin of Product

United States

Biological Activity

3-((1-(4-((4-Amino-3-methylbenzoyl)amino)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonic acid, commonly referred to as compound 1, is a complex organic molecule with potential biological activities. Its structure incorporates several pharmacophoric elements, which may contribute to its therapeutic efficacy.

Molecular Structure and Properties

The molecular formula of compound 1 is C24H21ClN6O6SC_{24}H_{21}ClN_{6}O_{6}S, with a molecular weight of approximately 556.98 g/mol. The presence of functional groups such as amino, chloro, and sulfonic acid moieties suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC24H21ClN6O6S
Molecular Weight556.98 g/mol
CAS Number85895-96-1
Chemical ClassAzo compound

Biological Activity Overview

Compound 1 has been studied for its various biological activities, particularly its anticancer properties. The following sections summarize key findings from the literature regarding its biological effects.

Anticancer Activity

Research has indicated that compound 1 exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF7) through mechanisms involving the modulation of apoptotic pathways.

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of compound 1 on MCF7 cells, the following results were observed:

CompoundIC50 (µM)
Compound 130.68
Doxorubicin71.8

This data suggests that compound 1 is more potent than Doxorubicin, a widely used chemotherapeutic agent.

The mechanism by which compound 1 exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancerous cells.
  • Inhibition of Cell Proliferation : It has been shown to significantly reduce the proliferation rate of cancer cells.

Structure-Activity Relationship (SAR)

The structure of compound 1 plays a critical role in its biological activity. Modifications to the pyrazole and benzenesulfonic acid moieties can alter its potency and selectivity toward different cancer cell lines.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy profile of compound 1. These studies typically assess:

  • Toxicity : Evaluating the compound's toxicity in non-cancerous cell lines.
  • Selectivity : Understanding how selectively the compound targets cancer cells over normal cells.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyrazoline-based azo dyes and pharmaceuticals. Key structural analogues include:

Compound Name Substituents Key Differences Reference
3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxy-5-nitrobenzenesulphonic acid 3-chlorophenyl, 5-nitro, 4-hydroxy Nitro group increases electron-withdrawing effects; reduced solubility vs. Cl⁻
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide Phenyl, sulfonamide (SO₂NH₂) Sulfonamide enhances hydrogen-bonding potential; lacks chloro substituent
4-[[4,5-Dihydro-3-methyl-4-[[4-methyl-3-[[(4-methylphenyl)amino]sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol]-1-yl]benzenesulfonic acid sodium salt Sodium sulfonate, methylphenyl sulfonamide Sodium salt improves solubility; branched sulfonamide alters steric effects

Structural Implications :

  • Electron-Withdrawing Groups (NO₂, Cl): Increase stability of the azo bond but reduce solubility .
  • Sulfonic Acid vs. Sulfonamide : Sulfonic acid (SO₃H) offers higher acidity and solubility compared to sulfonamide (SO₂NH₂) .
  • Aromatic Substitutions : Chloro and hydroxy groups in the target compound may enhance binding to biological targets via halogen bonds or hydrogen bonds .

Comparison of Bioactivity :

Activity Target Compound Analogues (e.g., )
Solubility High (SO₃H group) Moderate (sulfonamide or nitro groups reduce it)
Binding Affinity Enhanced (Cl and OH groups) Lower in nitro-substituted variants
Therapeutic Scope Broader (multifunctional groups) Limited to specific targets (e.g., antipyretics)
Computational and Crystallographic Studies
  • SHELX Refinement : Used for crystallographic analysis of pyrazoline derivatives to confirm bond lengths and angles .
  • Docking Studies (AutoDock) : Predict interactions with carbonic anhydrase or cyclooxygenase enzymes .

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